Hafnium-177

Overview

Description

Hafnium-177 is an isotope of Hafnium . It is a shiny, silvery-gray metal that is very ductile . Hafnium tends to form inorganic compounds in the oxidation state of +4 . It is always found with another chemical element, zirconium . The two elements are very much alike .

Synthesis Analysis

Hafnium-177 can be produced by irradiating natural Hafnium Oxide by bremsstrahlung photons up to 55 MeV . It can also be obtained indirectly from Lutetium-177 . The radionuclide lutetium-177 undergoes β − decay to stable hafnium-177 with a half-life of 6.647 days .Molecular Structure Analysis

Hafnium changes from its alpha form, a hexagonal close-packed lattice, to its beta form, a body-centered cubic lattice, at 2388 K . The physical properties of hafnium metal samples are markedly affected by zirconium impurities, especially the nuclear properties .Chemical Reactions Analysis

Hafnium exhibits similar chemical properties to that of zirconium . This similarity is because of the presence of valence electrons which are the same and that of the same group .Physical And Chemical Properties Analysis

Hafnium is a bright, silvery-gray metal that is very ductile . Its melting point is about 2,150°C (3,900°F) and its boiling point about 5,400°C (9,700°F) . Its density is 13.1 grams per cubic centimeter .Scientific Research Applications

Nuclear Physics and Neutron Interactions

Hafnium isotopes, including Hafnium-177, are significant in nuclear physics due to their large neutron total cross-section. This makes them relevant in studies of neutron nuclear reactions and neutron-induced reactions in reactor materials. Knowledge of neutron cross-sections on Hf isotopes is crucial for basic research in Nuclear Physics and for applications concerning the interaction of neutrons with matter. Studies have measured experimental cross-sections for reactions like 176Hf(n,2n)175Hf, which are important for understanding neutron interactions with Hafnium isotopes (Tsivouraki et al., 2022).

Nuclear Medicine

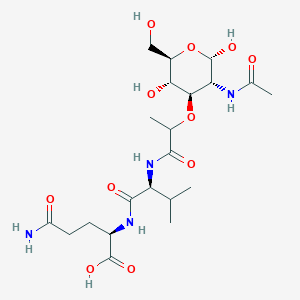

Hafnium-177 has applications in nuclear medicine. A study by Kazakov et al. (2022) developed a method for producing 177Lu, which involves irradiating HfO2 targets with bremsstrahlung photons. The method ensures high purification of 177Lu from macroquantities of hafnium and zirconium, making 177Lu obtained through this process suitable for use in nuclear medicine (Kazakov et al., 2022).

Material Processing and Technology

Hafnium ingots can be processed using electron-beam technology, as shown in experiments conducted in Ukraine. Waste-less processes of cutting and refining the ingot surface with an electron beam replace traditional methods, increasing the yield of hafnium from the alloy and improving the quality of the material. This technology is crucial in enhancing the efficiency of hafnium production and its purity for various applications (Mukhachov & Kharytonova, 2019).

Nuclear Power Industry

Hafnium plays a role in the nuclear power industry. For example, it is used in control rods of WWER reactors. Hafnium's ability to absorb neutrons but not disintegrate rapidly makes it an ideal material for control rods, increasing their service life and efficiency. Pylypenko et al. (2020) discuss the physical-chemical and mechanical properties of pure hafnium, highlighting its suitability for long-term maintenance-free operation in nuclear reactors (Pylypenko et al., 2020).

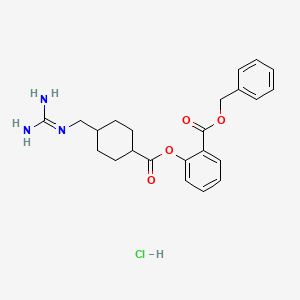

Mechanism of Action

The active part of the radiopharmaceutical is lutetium-177, which is linked to a ligand that binds to prostate-specific membrane antigen (PSMA), a transmembrane enzyme overexpressed in primary and metastatic prostate cancers . Once bound to PSMA-expressing cells, the beta-minus emission from lutetium-177 delivers radiation to PSMA-expressing cells and surrounding cells .

Future Directions

The use of the medical isotope lutetium-177 is increasing, but there are concerns that its worldwide availability may not be sufficient in the long term . This warrants an evaluation of its use and production . Continuous availability of all these production techniques at optimal locations is essential, in order to warrant adequate supply of every required isotopes throughout the world .

properties

IUPAC Name |

hafnium-177 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hf/i1-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJZVLUMGGDVMO-BJUDXGSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Hf] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[177Hf] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Hf | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00930954 | |

| Record name | (~177~Hf)Hafnium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.94323 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hafnium-177 | |

CAS RN |

14093-09-5 | |

| Record name | Hafnium, isotope of mass 177 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014093095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~177~Hf)Hafnium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-chloro-11-[2-(1-methylpiperidin-4-yl)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B1217940.png)

![3-[4-(Diethylamino)-2-hydroxyphenyl]-2-methylprop-2-enoic acid](/img/structure/B1217944.png)